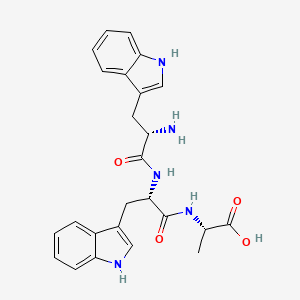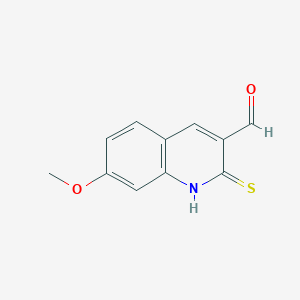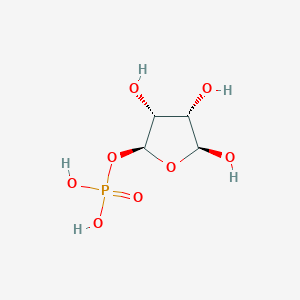
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of tetrahydrofuran, a five-membered ring compound containing oxygen. This compound is characterized by the presence of three hydroxyl groups and a dihydrogen phosphate group, making it highly reactive and versatile in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate typically involves the phosphorylation of a suitable tetrahydrofuran derivative. One common method involves the reaction of tetrahydrofuran-2,3,4,5-tetrol with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetrahydrofuran derivatives with modified functional groups, which can be further utilized in different chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is involved in various biochemical pathways and can be used to study enzyme mechanisms and metabolic processes.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups enable the compound to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl monohydrogen phosphate
- (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl phosphate
Uniqueness
Compared to its similar compounds, (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H9O8P |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S)-3,4,5-trihydroxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O8P/c5-1-2(6)4(11-3(1)7)12-13(8,9)10/h1-7H,(H2,8,9,10)/t1-,2+,3-,4-/m0/s1 |
InChI-Schlüssel |
VRFAWQKWVNQYPE-YCAKELIYSA-N |
Isomerische SMILES |
[C@@H]1([C@H]([C@@H](O[C@@H]1O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1(C(C(OC1O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
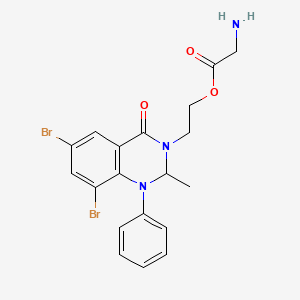
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
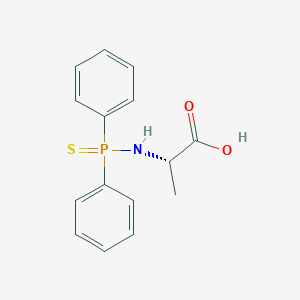
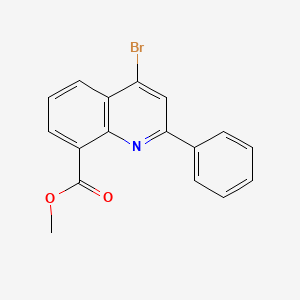
![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
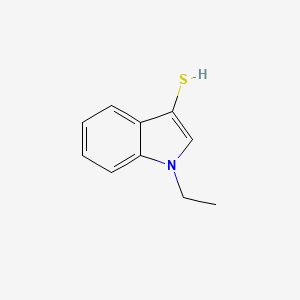
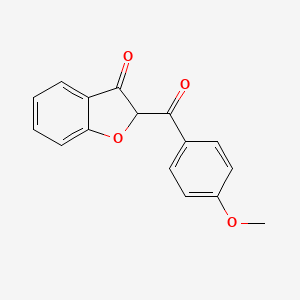
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)


